![molecular formula C17H12ClN3O2S B14261867 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine CAS No. 137890-00-7](/img/structure/B14261867.png)
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine is a complex organic compound that belongs to the class of pyrimidoindolizines This compound is characterized by its unique structure, which includes a chloro group, a methylbenzene sulfonyl group, and a pyrimidoindolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindolizine Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindolizine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Methylbenzene Sulfonyl Group: The final step involves the sulfonylation of the compound using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine can be compared with other similar compounds, such as:
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrido[4,5-b]indolizine: Similar structure but with a pyrido core instead of a pyrimido core.
2-Chloro-10-(4-methylbenzene-1-sulfonyl)quinolino[4,5-b]indolizine: Similar structure but with a quinolino core instead of a pyrimido core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
137890-00-7 |
|---|---|
Molekularformel |
C17H12ClN3O2S |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-chloro-10-(4-methylphenyl)sulfonylpyrimido[4,5-b]indolizine |
InChI |
InChI=1S/C17H12ClN3O2S/c1-11-5-7-12(8-6-11)24(22,23)16-13-4-2-3-9-21(13)14-10-19-17(18)20-15(14)16/h2-10H,1H3 |
InChI-Schlüssel |
NBJCBULOUZARKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C4=CN=C(N=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




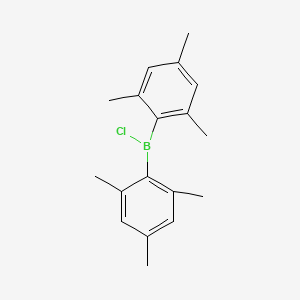


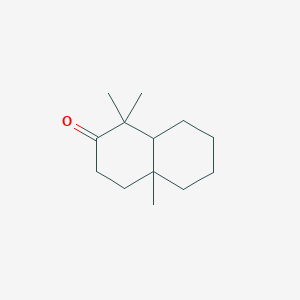
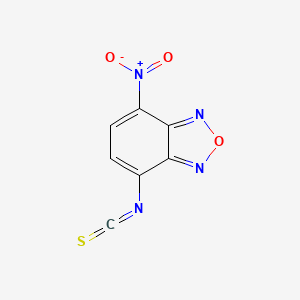

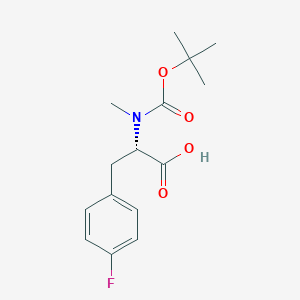
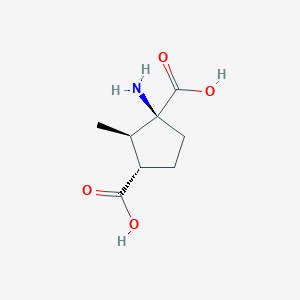
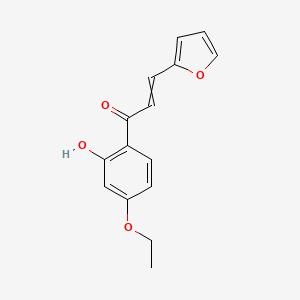
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
